2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine is C7H5ClF3NO. The InChI code is 1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 .Physical And Chemical Properties Analysis
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine has a molecular weight of 211.57 g/mol. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which are structurally similar to “2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. High-Energy Density Li|NCM Batteries
- Application : A fluorinated nitrile compound, 3-(2,2,2-trifluoroethoxy)-propionitrile, is used as an electrolyte solvent for high-energy density Li|NCM batteries .
- Method : The compound is introduced due to its high oxidative stability, low volatility, and non-flammability .
- Results : The study is ongoing, and the results are not yet available .
3. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide
- Application : The compound “2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine” is used in the synthesis of "3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide" .
- Method : The synthesis involves the preparation of “2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine” from “3-amino-2-chloropyridine” with n-butyl nitrite in the presence of an organic acid and “2,2,2-trifluoroethanol”. This is followed by mercaptylation with thiourea, chlorination with chlorine, and amination with NH3 .
- Results : The synthesis route has several advantages over reported methods, including fewer steps, milder conditions, and higher yields .
4. Intermediate for Lansoprazole
- Application : “2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride” is used as an intermediate in the synthesis of Lansoprazole , a widely used gastric proton pump inhibitor.
5. Synthesis of 2,3,5-DCTF
- Application : “2-Chloro-5-methylpyridine” or “2-chloro-5-(chloromethyl)pyridine” can be chlorinated under liquid-phase conditions to afford the intermediate "2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)" . This is structurally similar to “2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine”.
- Method : The synthesis involves the chlorination of “2-chloro-5-methylpyridine” or “2-chloro-5-(chloromethyl)pyridine” under liquid-phase conditions .
- Results : The route had several advantages in comparison with the reported synthesis, including less steps, mild condition and higher yields .
6. Pesticide Properties
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethoxy)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-5(12-2-1-11-4)13-3-6(8,9)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREGLSXINORLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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